NaV1.8 Isoform Selectivity: VX-150 vs. Non-Selective Sodium Channel Blockers
VX-150 demonstrates exceptional selectivity for the NaV1.8 isoform, a critical feature for avoiding the cardiovascular and neurological toxicities associated with non-selective sodium channel blockers [1]. The compound exhibits >400-fold selectivity for NaV1.8 over other sodium channel subtypes (NaV1.1-NaV1.7, NaV1.9) . In contrast, commonly used pain research tools like lidocaine and carbamazepine inhibit NaV1.8 with only modest selectivity (typically <10-fold) and potently block cardiac NaV1.5, leading to well-documented pro-arrhythmic risks [2].
| Evidence Dimension | Isoform Selectivity (Fold over other NaV subtypes) |
|---|---|
| Target Compound Data | >400-fold |
| Comparator Or Baseline | Lidocaine/Carbamazepine: <10-fold selectivity for NaV1.8; potent NaV1.5 blockade |
| Quantified Difference | >40-fold improvement in selectivity ratio |
| Conditions | In vitro electrophysiology on recombinant human sodium channels |
Why This Matters
For researchers, this >400-fold selectivity window means VX-150 can be used to isolate NaV1.8-mediated pain signaling with significantly reduced risk of confounding cardiovascular effects in ex vivo or in vivo models.
- [1] Hijma HJ, et al. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults. Pain Med. 2021;22(8):1814-1826. View Source
- [2] Clare JJ, Tate SN, Nobbs M, Romanos MA. Voltage-gated sodium channels as therapeutic targets. Drug Discov Today. 2000;5(11):506-520. View Source
